[(1R,2R)-2-[(Trityloxy)methyl]cyclopropyl]methanol
Description
[(1R,2R)-2-[(Trityloxy)methyl]cyclopropyl]methanol is a chemical compound with the molecular formula C24H24O2 and a molecular weight of 344.45 g/mol . This compound is characterized by the presence of a cyclopropyl group, a trityloxy group, and a methanol group. It is primarily used in research and development settings.
Properties
Molecular Formula |
C24H24O2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[2-(trityloxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C24H24O2/c25-17-19-16-20(19)18-26-24(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,19-20,25H,16-18H2 |
InChI Key |
RIGYXNSQLNSSFL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-[(Trityloxy)methyl]cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trityl chloride . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing more efficient purification techniques to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-[(Trityloxy)methyl]cyclopropyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the methanol moiety can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The trityloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted cyclopropylmethanol derivatives.
Scientific Research Applications
[(1R,2R)-2-[(Trityloxy)methyl]cyclopropyl]methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R,2R)-2-[(Trityloxy)methyl]cyclopropyl]methanol involves its interaction with specific molecular targets. The trityloxy group can enhance the compound’s stability and facilitate its binding to target proteins or enzymes. The cyclopropyl group may contribute to the compound’s unique reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Lacks the trityloxy group, resulting in different reactivity and applications.
Trityl Alcohol: Contains the trityl group but lacks the cyclopropyl moiety.
Cyclopropylcarbinol: Similar structure but without the trityloxy group.
Uniqueness
[(1R,2R)-2-[(Trityloxy)methyl]cyclopropyl]methanol is unique due to the presence of both the trityloxy and cyclopropyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
